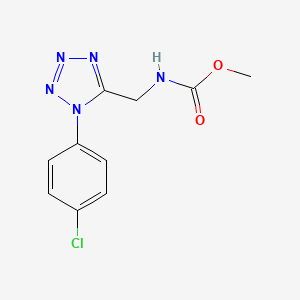

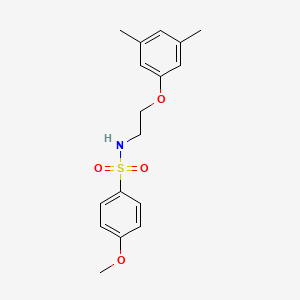

![molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4](/img/structure/B2494264.png)

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related indolo[2,3-b]quinoxaline derivatives often employs methods such as microwave-assisted synthesis, which provides an efficient and convenient route to generate these compounds. Microwave-assisted synthesis has been noted for its ability to achieve higher yields at lower operating temperatures, with reduced waste generation compared to traditional thermal reaction protocols (Avula et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within the indolo[2,3-b]quinoxaline family is characterized by their planar fused heterocyclic framework, which is crucial for their pharmacological activities, predominantly through DNA intercalation. The thermal stability of the DNA and indolo[2,3-b]quinoxaline derivative complex is a significant parameter for elucidating their mechanism of action, which is influenced by the substituents and side chains attached to the nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

Indolo[2,3-b]quinoxaline derivatives undergo various chemical reactions, including cyclocondensation and electrophilic substitution reactions, to generate a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of the derivatives (Shulga & Shulga, 2020).

Aplicaciones Científicas De Investigación

Synthesis Techniques

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, as part of the indolo[2,3-b]quinoxaline family, is used in advanced synthesis techniques. Microwave-assisted synthesis of 6H-indolo[2,3-b]quinoxalines has been reported to be more efficient and less wasteful compared to traditional thermal reaction methods (Avula, Komsani, Koppireddi, & Yadla, 2015).

Antibacterial Applications

Methyl-4-((substituted phenyl)[6H-indolo[2,3-b]quinoxalin-6yl]methylamino)benzoate derivatives, closely related to the chemical structure , have been synthesized and tested for antibacterial activity, showing potent inhibitory activity against various bacterial strains (Murthy et al., 2011).

Antimicrobial Activity

Compounds derived from 6H-indolo[2,3-b]quinoxalines have been observed to possess antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests their potential use in the development of new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).

Synthetic Methods for Related Compounds

The study of synthetic methods and reactivity of indolo[2,3-b]quinoxalines, including derivatives similar to this compound, contributes to the understanding of their potential applications in pharmaceuticals and material sciences. For instance, the synthesis of novel nitrogen/sulfur heterocycles linking indole, quinoxaline, and other rings has been explored for potential biological activities (Boraei et al., 2020).

Bioactive Molecule Synthesis

6H-Indolo[2,3-b]quinoxalines have been synthesized as bioactive molecules with various pharmacological activities, demonstrating their relevance in the synthesis of potential therapeutic agents (Engqvist & Bergman, 2004).

Antiviral and Immunostimulatory Properties

Studies have shown that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, related to the compound , possess antiviral activities and can act as potent interferon inducers, suggesting their potential use in antiviral therapy (Shibinskaya et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.

Propiedades

IUPAC Name |

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAXOHXYYWHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

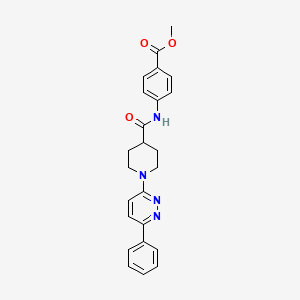

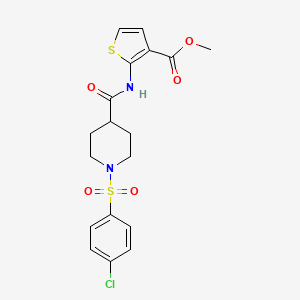

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

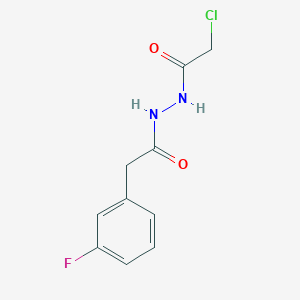

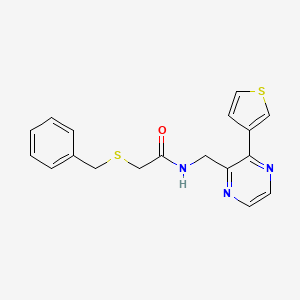

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

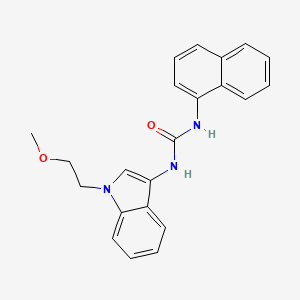

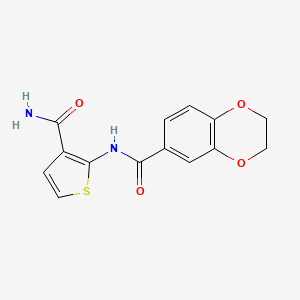

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)